2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione
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Overview
Description
2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole-1,3-dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Trifluoromethoxymethyl Group: This step might involve the use of trifluoromethylation reagents under specific conditions to introduce the trifluoromethoxymethyl group.
Alkylation: The final step could involve the alkylation of the intermediate compound to introduce the 2-methyl-1-propyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The trifluoromethoxymethyl group or other substituents might be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-propyl)-isoindole-1,3-dione: Lacks the trifluoromethoxymethyl group.
2-(2-Trifluoromethoxymethyl-propyl)-isoindole-1,3-dione: Similar structure but different substituents.
Uniqueness
The presence of the trifluoromethoxymethyl group in 2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione might confer unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
Properties
IUPAC Name |
2-[3-methyl-1-(trifluoromethoxy)butan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-8(2)11(7-21-14(15,16)17)18-12(19)9-5-3-4-6-10(9)13(18)20/h3-6,8,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZJXYBJVFHSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC(F)(F)F)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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